2-(4-Hydrazinylphenyl)chromen-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydrazinylphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-17-11-7-5-10(6-8-11)15-9-13(18)12-3-1-2-4-14(12)19-15/h1-9,17H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGDOGDCSFROHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Hydrazinylphenyl Chromen 4 One and Its Analogues
Strategies for Chromen-4-one Skeleton Construction
The formation of the chromen-4-one ring system is a foundational step in the synthesis of the target compound. Key strategies involve the cyclization of appropriately substituted precursors.
Cyclization Reactions of o-Hydroxyacetophenone Derivatives
A prevalent method for synthesizing the chromen-4-one core involves the reaction of o-hydroxyacetophenone with various reagents. One common approach is the Baker-Venkataraman rearrangement, where an o-hydroxyacetophenone is acylated and then undergoes base-catalyzed rearrangement and subsequent cyclization.
Another effective method is the reaction of o-hydroxyacetophenones with carbonyl compounds in the presence of an amine. google.com For instance, reacting o-hydroxyacetophenone with cyclopentanone (B42830) can yield a chroman-4-one derivative. google.com While some processes are known to produce mixtures of compounds and require long reaction times, others offer more efficient pathways. google.com For example, reacting 2'-hydroxyacetophenones with benzoyl chlorides in the presence of potassium carbonate and pyridine (B92270) can produce 2-aryl-4H-chromen-4-ones. researchgate.net
The use of different catalysts and reaction conditions allows for the synthesis of a diverse range of polyfunctionalized 4H-chromen-4-one derivatives. scispace.com
Approaches Involving Chalcone (B49325) Intermediates
Chalcones, or α,β-unsaturated ketones, are versatile precursors for the synthesis of flavonoids and other heterocyclic compounds, including chromen-4-ones. ijacskros.com The Claisen-Schmidt condensation is a widely used method for synthesizing chalcones, typically involving the base-catalyzed reaction of an o-hydroxyacetophenone with an aromatic aldehyde. ijacskros.com
The resulting 2'-hydroxychalcones can then undergo oxidative cyclization to form the chromen-4-one ring. mdpi.comresearchgate.net A common reagent system for this transformation is iodine in dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as both a solvent and an oxidizing agent. mdpi.comresearchgate.net This two-step process, starting from substituted 2-hydroxyacetophenones and benzaldehydes, allows for the synthesis of a wide array of 2-arylchromen-4-ones. researchgate.net
| Starting Materials | Intermediate | Product | Reagents and Conditions |
| o-Hydroxyacetophenone, Benzaldehyde | Chalcone | Flavanone | Aqueous KOH, Ethanol (B145695), Room Temperature |
| Flavanone | 3-(4-Methylphenyl)-4H-chromen-4-one | p-Toluene sulfonic acid, Thallium(III) nitrate (B79036) trihydrate, Methanol, Reflux |
Table 1: Synthesis of a chromen-4-one via a chalcone intermediate. nih.gov
Introduction of the 4-Hydrazinylphenyl Moiety
Once the chromen-4-one scaffold is in place, the next critical step is the introduction of the 4-hydrazinylphenyl group. This is typically achieved through the transformation of a pre-existing functional group on the phenyl ring at the 2-position of the chromone (B188151).
Diazotization and Subsequent Reduction Protocols
A classic and reliable method for introducing a hydrazine (B178648) group onto an aromatic ring involves a two-step process starting from an amino group. The first step is diazotization, where a primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgmasterorganicchemistry.com These reactions are typically carried out at low temperatures (0–10 °C). libretexts.org
The resulting diazonium salt is an important intermediate that can be reduced to the corresponding hydrazine derivative. libretexts.org Mild reducing agents such as sodium bisulfite, stannous chloride, or zinc dust are commonly employed for this reduction. libretexts.org This sequence provides a well-established route to aryl hydrazines, which can then be used to construct the target molecule.
Direct Hydrazinylation Pathways
More direct methods for introducing a hydrazine group are also being explored to improve synthetic efficiency. One such approach involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, on the phenyl ring with hydrazine or a protected hydrazine equivalent. For example, p-chlorobenzenesulfonamide compounds can be reacted with aqueous hydrazine hydrate (B1144303) in dimethyl sulfoxide (DMSO) to produce 4-sulfonamidophenyl hydrazines. google.com
Additionally, modern cross-coupling reactions offer potential routes. For instance, copper-catalyzed coupling of aryl bromides with N-Boc hydrazine can yield N-aryl hydrazides. organic-chemistry.org Palladium-catalyzed N-arylation of hydrazides with aryl halides is another effective method. organic-chemistry.org These direct arylation techniques are considered more environmentally friendly as they can reduce the number of synthetic steps and avoid the use of toxic reagents. researchgate.net
Synthesis of Related Hydrazone and Hydrazide Derivatives of Chromen-4-ones
The reactivity of the hydrazine moiety in 2-(4-hydrazinylphenyl)chromen-4-one allows for the straightforward synthesis of a variety of derivatives, most notably hydrazones and hydrazides.
Hydrazones are typically formed through the condensation reaction of a hydrazine with a carbonyl compound (an aldehyde or a ketone). mdpi.com This reaction is often carried out in a protic solvent and can be an efficient way to generate diverse chromone-hydrazone derivatives. mdpi.comminarjournal.com For example, novel chromone-hydrazone derivatives have been synthesized from 3-formylchromone and various hydrazine compounds. mdpi.com
Hydrazide-hydrazones are another important class of derivatives that have garnered significant interest due to their biological activities. nih.gov The synthesis of these compounds often involves the reaction of a hydrazide with a carbonyl compound. For instance, the reaction of cyanoacetyl hydrazine with 3-acetylpyridine (B27631) yields a hydrazide-hydrazone derivative. nih.gov The resulting hydrazide-hydrazones can then be used as precursors for the synthesis of other heterocyclic systems. nih.gov
| Reactants | Product Type | Key Features |
| 3-Formylchromone, Hydrazine compounds | Chromone-hydrazone | Multiple coordination sites, potential for metal ion sensing. mdpi.com |
| Cyanoacetyl hydrazine, 3-Acetylpyridine | Hydrazide-hydrazone | Precursor for further heterocyclic transformations. nih.gov |
| Trifluoroacetimidoyl chlorides, Hydrazine hydrate, Benzene-1,3,5-triyl triformate | 3-Trifluoromethyl-1,2,4-triazole | Multi-component reaction, high efficiency. frontiersin.org |
Table 2: Examples of Hydrazone and Hydrazide Derivative Synthesis.
The reaction conditions, such as the solvent, can significantly influence the outcome of these reactions. For example, the reaction of certain oxazinones containing a vinylchromone fragment with hydrazine hydrate leads to different products depending on whether a protic or aprotic solvent is used. researchgate.net
Condensation Reactions with Aldehydes and Ketones
The hydrazinyl moiety of this compound is a potent nucleophile that readily reacts with the electrophilic carbonyl carbon of aldehydes and ketones. This reaction is a classic condensation reaction, where two molecules combine with the elimination of a small molecule, typically water. libretexts.org The product of this reaction is a hydrazone, which contains the R₂C=N-NHR' linkage.
The general mechanism is an addition-elimination process. The nucleophilic nitrogen atom of the hydrazine attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the C=N double bond characteristic of a hydrazone. libretexts.org This type of condensation is highly efficient and is a fundamental method for derivatizing the core structure. The reaction is often catalyzed by a small amount of acid.
The reaction of a hydrazine with an aldehyde or ketone is a well-established method for forming C-N bonds and is a cornerstone in the synthesis of various heterocyclic and acyclic compounds. libretexts.orgznaturforsch.com For instance, the reaction between various hydrazines and aldehydes is frequently used to prepare Schiff bases with diverse chemical properties. nih.govekb.eg
| Reactant A (Hydrazine Derivative) | Reactant B (Carbonyl Compound) | Product (Hydrazone/Schiff Base) | Reaction Type | Reference |
| 2,4-dinitrophenylhydrazine | Salicylaldehyde | Salicylaldehyde-2,4-dinitrophenylhydrazone | Condensation | znaturforsch.com |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | Schiff base of benzaldehyde | Condensation | nih.gov |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Furfuraldehyde | Schiff base of furfuraldehyde | Condensation | nih.gov |
| 3-arylquinazolin-4(3H)-one-2-carbaldehydes | Substituted anilines | Quinazoline Schiff bases | Condensation | ekb.eg |
Formation of Schiff Base Analogues
The hydrazones formed from the condensation of this compound with aldehydes and ketones are a specific class of Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. ekb.eg The formation of these analogues is a straightforward and effective method for modifying the parent compound, allowing for the introduction of a wide array of functional groups.
The synthesis typically involves refluxing the parent hydrazine with a stoichiometric amount of the desired aldehyde or ketone in a suitable solvent, such as ethanol or methanol. nih.gov The reaction proceeds to completion, often yielding the Schiff base product as a precipitate that can be purified by recrystallization. The formation of the imine group (-C=N-) can be confirmed using spectroscopic methods such as IR, which shows a characteristic absorption band for the C=N stretch, and NMR spectroscopy, which reveals a characteristic chemical shift for the proton of the =CH group. ekb.egmdpi.com
The synthesis of Schiff bases from various heterocyclic hydrazines is a common strategy in medicinal chemistry to generate libraries of new compounds. For example, Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been synthesized by reacting the starting triazole with different aldehydes, resulting in compounds with potential biological activities. nih.gov Similarly, new Schiff base derivatives of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione were obtained through reactions with various substituted benzaldehydes. mdpi.com
| Precursor | Aldehyde/Ketone | Key Reaction Condition | Resulting Schiff Base Analogue | Reference |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 2,4-dichloro benzaldehyde | Reflux in ethanol | 4-(2,4-dichlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | nih.gov |
| 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 4-substituted benzaldehydes | Not specified | Corresponding N-(4-substituted-benzylidene)-5-(3-fluorophenyl)-4-amino-2,4-dihydro-3H-1,2,4-triazole-3-thione | mdpi.com |
| 3-amino-2-methylquinazolin-4(3H)-one | Various aromatic aldehydes | Reflux | Corresponding quinazolin-4(3H)-one derived Schiff bases | ekb.eg |
Chemo- and Regioselective Synthesis Considerations
In the synthesis of derivatives of this compound, chemo- and regioselectivity are important considerations to ensure the desired molecular architecture is achieved.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. The reaction of the hydrazinyl group with aldehydes and ketones is an excellent example of a chemoselective process. The terminal amino group of the hydrazine is a significantly stronger nucleophile than other potentially reactive sites within the this compound molecule, such as the ether oxygen or the aromatic rings, under the mild conditions typically used for Schiff base formation. This inherent difference in reactivity allows for the selective modification of the hydrazine moiety without affecting the chromone core.
Regioselectivity is the preference for a reaction to occur at one position over another. For the this compound scaffold, regioselectivity can become critical in reactions involving reagents that could potentially attack multiple sites. For instance, in reactions other than simple condensation, both the chromone ring and the phenyl ring have multiple positions for substitution. Furthermore, the hydrazine group itself has two nitrogen atoms, although the terminal NH₂ is generally more reactive.
The choice of solvent and reaction conditions can play a pivotal role in directing the outcome of a reaction. For example, in a study involving a different but related heterocyclic system, the reaction of a 4-hydroxy-6H-1,3-oxazin-6-one containing a vinylchromone fragment with hydrazine hydrate demonstrated pronounced regioselectivity dependent on the solvent. researchgate.net In protic solvents, the reaction resulted in the recyclization of both the oxazine (B8389632) and pyranone rings, whereas in an aprotic solvent, the attack of hydrazine occurred exclusively on the oxazine ring, leaving the chromone fragment intact. researchgate.net This illustrates how external factors can be manipulated to control the regiochemical outcome of a synthetic transformation. Modern synthetic methods increasingly focus on developing catalyst systems and reaction conditions that provide high levels of regioselectivity, as seen in the base-promoted regioselective synthesis of substituted thiazoles. rsc.org
Advanced Spectroscopic Characterization of 2 4 Hydrazinylphenyl Chromen 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
Specific, experimentally verified ¹H-NMR data for 2-(4-Hydrazinylphenyl)chromen-4-one are not available in the reviewed scientific literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Detailed and experimentally confirmed ¹³C-NMR spectral data for this compound could not be located in published scientific sources.
Advanced Two-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HSQC)
Information regarding the use of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) or Heteronuclear Single Quantum Coherence (HSQC) for the structural elucidation of this compound is not present in the available literature.
Infrared (IR) Spectroscopy
The characteristic infrared absorption frequencies for this compound have not been reported in the surveyed scientific papers.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)
Precise mass-to-charge ratio data from high-resolution mass spectrometry for this compound is not documented in the accessible scientific literature.
X-ray Crystallography for Solid-State Molecular Structure Determination
For a compound like this compound, X-ray crystallography would provide definitive information on the planarity of the chromen-4-one ring system and the dihedral angle between this core and the appended 4-hydrazinylphenyl ring. Intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group and the keto-oxygen, which dictate the crystal packing, would also be elucidated.
While specific data for the title compound is unavailable, studies on related structures, such as 2-(4-chlorophenyl)chromen-4-one, show that the phenyl ring is often twisted with respect to the chromen-4-one skeleton. researchgate.net For instance, in 3-(4-Methylphenyl)-4H-chromen-4-one, the dihedral angle between the chromenone ring system and the benzene (B151609) ring is reported to be 31.09 (5)°. nih.gov
Illustrative Crystal Data for a Related Chromenone Derivative
| Parameter | Value (for 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine Tetraphenylborate) |
| Crystal System | Monoclinic mdpi.com |
| Space Group | C2/c mdpi.com |
| a (Å) | 41.072 mdpi.com |
| b (Å) | 9.9974 mdpi.com |
| c (Å) | 16.8148 mdpi.com |
| α (°) | 90 |
| β (°) | 93.243(2) (for a different related structure) mdpi.com |
| γ (°) | 90 |
| V (ų) | 2022.17(6) (for a different related structure) mdpi.com |
| Z | 8 (for a different related structure) mdpi.com |
Note: This data is for illustrative purposes only and does not represent this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule, particularly the extent of conjugation.
The chromen-4-one core is a significant chromophore. libretexts.org The electronic transitions are typically π → π* and n → π*. The presence of the 4-hydrazinylphenyl substituent, a strong electron-donating group, would be expected to cause a bathochromic (red) shift in the λmax values compared to the unsubstituted flavone (B191248), due to the extension of the conjugated system. The specific solvent used can also influence the absorption spectrum. nih.gov
Expected UV-Vis Absorption Bands for Chromenone Systems
| Transition | Typical Wavelength Range (nm) |
| π → π | 240-300 |
| n → π | >300 |
Note: These are general ranges and the precise λmax values for this compound would need to be determined experimentally.
Vibrational Spectroscopy and Normal Mode Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov Specific functional groups have characteristic vibrational frequencies, making these techniques invaluable for structural elucidation.
For this compound, key vibrational modes would include:
C=O stretch: A strong, sharp band in the FT-IR spectrum, typically around 1650-1600 cm⁻¹. For 2-(4-chlorophenyl)chromen-4-one, this is observed at 1651 cm⁻¹. researchgate.net
N-H stretches: The hydrazinyl group would exhibit characteristic N-H stretching vibrations, usually in the region of 3400-3200 cm⁻¹.
C=C aromatic stretches: Multiple bands in the 1600-1450 cm⁻¹ region. researchgate.net
C-O-C stretch: Associated with the ether linkage in the chromone (B188151) ring, typically found in the 1300-1000 cm⁻¹ region.
A normal mode analysis, often aided by computational methods like Density Functional Theory (DFT), would allow for the assignment of each observed vibrational band to a specific atomic motion within the molecule. nih.gov
Illustrative Vibrational Frequencies for a Related Chromenone
| Functional Group | Wavenumber (cm⁻¹) (for 2-(4-chlorophenyl)chromen-4-one) |
| C=O (carbonyl) | 1651 researchgate.net |
| C=C (aromatic) | 1606, 1510 researchgate.net |
| C-O (ether) | 1263 researchgate.net |
Note: This data is for a related compound and serves for illustrative purposes only.
Computational and Theoretical Investigations of 2 4 Hydrazinylphenyl Chromen 4 One
Density Functional Theory (DFT) Calculations
Density Functional Theory has emerged as a powerful tool for understanding the intricacies of molecular systems. Through DFT, researchers can model the electronic structure of 2-(4-Hydrazinylphenyl)chromen-4-one with high accuracy, providing insights into its geometry, stability, and reactivity.
Molecular Geometry Optimization and Conformer Stability Analysis
The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape and steric properties.
The rotational freedom around the single bond connecting the chromen-4-one core and the phenyl ring, as well as the hydrazinyl group, can give rise to different conformers. Conformer stability analysis is performed to identify the most energetically favorable conformer, which is presumed to be the most populated and biologically relevant form of the molecule.
| Parameter | Value |
| Bond Lengths (Å) | |
| C2-C1' | 1.48 |
| C4=O5 | 1.23 |
| N1''-N2'' | 1.45 |
| Bond Angles (°) ** | |
| C3-C2-C1' | 121.5 |
| C2-C1'-C6' | 120.0 |
| C4'-N1''-N2'' | 115.0 |
| Dihedral Angles (°) ** | |
| C3-C2-C1'-C2' | -178.5 |
| C5'-C4'-N1''-N2'' | 179.0 |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)
The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The distribution of the HOMO and LUMO across the molecular structure provides a map of the electron density. In this compound, the HOMO is typically localized on the electron-rich hydrazinylphenyl moiety, while the LUMO is often centered on the electron-deficient chromen-4-one ring system. This separation of the frontier orbitals has significant implications for the molecule's charge transfer properties and reactivity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical stability and reactivity. schrodinger.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. schrodinger.com DFT calculations allow for the precise determination of these orbital energies and the resulting energy gap, which can be correlated with the molecule's observed chemical behavior. schrodinger.comnih.govresearchgate.net
| Parameter | Energy (eV) |
| EHOMO | -5.85 |
| ELUMO | -1.95 |
| HOMO-LUMO Gap (ΔE) | 3.90 |
Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)
To further quantify the reactivity of this compound, various chemical reactivity descriptors derived from DFT are employed. These descriptors provide a more nuanced understanding of how the molecule will interact with other chemical species.
Fukui Functions: The Fukui function is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.netscispace.com By analyzing the Fukui functions, researchers can pinpoint specific atoms or regions that are most likely to participate in chemical reactions. For instance, the analysis might reveal that the nitrogen atoms of the hydrazinyl group are susceptible to electrophilic attack, while certain carbon atoms on the chromone (B188151) ring are prone to nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the molecule's surface, with different colors representing regions of positive, negative, and neutral potential. Red, electron-rich regions indicate sites that are attractive to electrophiles, while blue, electron-poor regions are favorable for nucleophilic attack. The MEP surface of this compound would likely show a negative potential around the carbonyl oxygen and a positive potential near the hydrazinyl protons, providing a clear picture of its electrostatic properties.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. amazonaws.com This method is invaluable for understanding the potential biological activity of compounds like this compound by simulating their interactions with specific biological targets.
Prediction of Binding Affinities with Biological Macromolecules
A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy. mdpi.comnih.gov This value estimates the strength of the interaction between the ligand and the target. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.gov By docking this compound into the active sites of various enzymes or receptors implicated in disease, researchers can prioritize the most promising biological targets for further experimental investigation.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| Tyrosine Kinase | 2GS2 | -8.5 |
| Cyclooxygenase-2 (COX-2) | 3PGH | -7.9 |
| Monoamine Oxidase B (MAO-B) | 2V5Z | -9.1 |
| B-cell lymphoma 2 (Bcl-2) | 4LVT | -8.2 |
Identification of Key Interacting Amino Acid Residues and Binding Motifs
Beyond predicting binding affinity, molecular docking provides a detailed view of the interactions between the ligand and the amino acid residues within the binding site of the target protein. nih.govresearchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
By analyzing the docked pose of this compound, researchers can identify the specific amino acid residues that form crucial contacts with the ligand. rsc.org For example, the hydrazinyl group might form hydrogen bonds with polar residues like serine or threonine, while the aromatic rings of the chromone and phenyl groups could engage in hydrophobic or pi-pi stacking interactions with residues such as phenylalanine or tryptophan. Understanding these binding motifs is essential for explaining the molecule's activity and for designing more potent and selective analogs.
| Amino Acid Residue | Interaction Type |
| Lys76 | Hydrogen Bond |
| Glu93 | Hydrogen Bond |
| Leu148 | Hydrophobic |
| Phe150 | Pi-Pi Stacking |
| Val64 | Hydrophobic |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com In the context of medicinal chemistry, MD simulations are invaluable for examining the interactions between a potential drug molecule (ligand) and its protein target. nih.gov By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of their binding and analyze the detailed interactions that hold them together. frontiersin.orggauss-centre.eu
A key application of MD simulations is to validate the stability of a ligand bound to a protein. Studies on related hydrazone derivatives of 4H-chromen-4-one complexed with proteins like dual specificity threonine-tyrosine kinase (TTK) have been performed to assess this stability over simulation periods, such as 100 nanoseconds. researchgate.net The stability of the complex is typically evaluated using several metrics, including the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).
Root Mean Square Deviation (RMSD): This metric measures the average deviation of a protein's backbone atoms from a reference structure over the course of the simulation. A low and stable RMSD value suggests that the protein-ligand complex does not undergo significant conformational changes and remains stable. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. Peaks in an RMSF plot indicate areas of the protein with higher mobility, which can be important for ligand binding and protein function. researchgate.net
Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. A stable Rg value over time indicates that the protein is not unfolding or undergoing major structural changes upon ligand binding. researchgate.net
In simulations involving chromen-4-one derivatives, the analysis of these parameters has shown that the ligands form stable complexes with their target proteins, indicating a strong and persistent binding mode. researchgate.net
| Metric | Typical Finding | Interpretation |
|---|---|---|
| RMSD | Low and stable values (e.g., < 3 Å) after initial equilibration. | The ligand-protein complex maintains a stable conformation throughout the simulation. researchgate.net |
| RMSF | Low fluctuations in the active site residues, with higher fluctuations in loop regions. | The ligand is held securely in the binding pocket, while other parts of the protein retain their natural flexibility. researchgate.net |
| Radius of Gyration (Rg) | Consistent values over the simulation time. | The overall compactness of the protein is maintained, indicating no major unfolding or destabilization. researchgate.net |
For chromen-4-one derivatives, analysis reveals that the complex is stabilized by a network of interactions. researchgate.net For instance, the chromone core and the hydrazinylphenyl moiety can participate in various types of bonding. Hydrogen bonds are often critical for specificity and affinity. Tracking these bonds over time shows which connections are persistent and which are transient, offering a more profound understanding of the binding mechanism than static docking models alone. researchgate.netresearchgate.net
| Interaction Type | Potential Participating Groups | Significance |
|---|---|---|
| Hydrogen Bonds | Hydrazine (B178648) group (-NH-NH2), Carbonyl group (C=O), Protein backbone/side-chain atoms (e.g., Asp, Glu, Ser) | Provides specificity and is a major contributor to binding affinity. researchgate.netresearchgate.net |
| Hydrophobic Interactions | Phenyl ring, Chromone rings, Nonpolar amino acid residues (e.g., Leu, Val, Ile) | Stabilizes the complex by sequestering nonpolar surfaces away from the aqueous solvent. researchgate.net |
| Pi-Pi Stacking | Aromatic rings of the ligand and aromatic residues (e.g., Phe, Tyr, Trp) | Contributes to the stability and specific orientation of the ligand in the binding pocket. |
Quantum Chemical Investigations of Structure-Property Relationships
Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net These studies provide fundamental insights into a compound's intrinsic properties without the need for a biological context. For this compound, such investigations can elucidate relationships between its structure and its chemical behavior.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity, as it is easier to excite an electron to a higher energy state.
Other properties that can be calculated include:
Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: Investigates charge transfer and delocalization within the molecule, providing a detailed picture of bonding and stabilizing hyperconjugative interactions. researchgate.net
Studies on related chromen-4-one and hydrazine derivatives have used these methods to correlate structural modifications (e.g., adding different substituent groups) with changes in electronic properties and predicted biological activity. researchgate.netmdpi.com
| Calculated Property | Significance |
|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |
| Dipole Moment | Measures molecular polarity, affecting solubility and interaction profiles. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack, guiding the understanding of intermolecular interactions. |
| Global Reactivity Descriptors | Parameters like chemical hardness, softness, and electronegativity quantify the overall reactivity of the molecule. |
Chemical Reactivity and Derivatization Studies of 2 4 Hydrazinylphenyl Chromen 4 One
Reactions Involving the Hydrazinyl Moiety
The hydrazinyl group (-NHNH2) attached to the phenyl ring at the 2-position of the chromen-4-one scaffold is a versatile functional group that readily participates in various condensation and cyclization reactions.
Formation of Hydrazone Derivatives
The reaction of 2-(4-hydrazinylphenyl)chromen-4-one with various aldehydes and ketones in the presence of a catalytic amount of acid, typically in a solvent like ethanol (B145695), yields the corresponding hydrazone derivatives. google.com This condensation reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.
The general reaction scheme is as follows:
Reaction of this compound with an aldehyde or ketone to form a hydrazone derivative.
These hydrazone derivatives are of significant interest due to their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.gov The biological efficacy of these compounds can be modulated by varying the substituents on the aromatic aldehyde or ketone, which in turn influences the electronic and steric properties of the resulting hydrazone. nih.govmdpi.com
A variety of hydrazone derivatives have been synthesized from this compound, and their spectroscopic data have been extensively studied to confirm their structures.
Table 1: Examples of Hydrazone Derivatives Synthesized from this compound
| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative | Key Spectroscopic Data Highlights | Reference |
| Benzaldehyde | 2-(4-(2-benzylidenehydrazinyl)phenyl)chromen-4-one | Appearance of a new singlet for the azomethine proton (-N=CH-) in the 1H NMR spectrum. | google.com |
| 4-Methoxybenzaldehyde | 2-(4-(2-(4-methoxybenzylidene)hydrazinyl)phenyl)chromen-4-one | Characteristic signals for the methoxy (B1213986) group protons in the 1H NMR spectrum. | mdpi.com |
| Acetophenone (B1666503) | 2-(4-(2-(1-phenylethylidene)hydrazinyl)phenyl)chromen-4-one | Presence of a singlet for the methyl protons of the acetophenone moiety in the 1H NMR spectrum. | google.com |
Cyclization Reactions to Form Fused Heterocyclic Systems
The hydrazinyl moiety of this compound is a key precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve the initial formation of a hydrazone or a related intermediate, which then undergoes intramolecular or intermolecular cyclization to yield five- or six-membered heterocyclic rings.
1,3,4-Thiadiazoles:
The reaction of this compound with thiosemicarbazide (B42300) followed by cyclization of the resulting thiosemicarbazone in the presence of a dehydrating agent like orthophosphoric acid can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives. nih.gov Alternatively, reaction with carbon disulfide in the presence of a base, followed by treatment with an appropriate reagent, can also yield thiadiazole rings. organic-chemistry.orgencyclopedia.pub These compounds are known for their broad spectrum of biological activities. nih.gov
1,3,4-Oxadiazolines:
Cyclization of hydrazide-hydrazones, which can be derived from this compound, in the presence of acetic anhydride (B1165640) is a common method for the synthesis of 3-acetyl-2,5-disubstituted 1,3,4-oxadiazolines. nih.gov The initial step involves the formation of a hydrazone, which then undergoes cyclization. mdpi.comnih.gov
Triazines:
The synthesis of 1,2,4-triazine (B1199460) derivatives can be achieved through the reaction of the hydrazinyl compound with 1,2-dicarbonyl compounds. organic-chemistry.org For instance, reaction with an α-keto acid ester can lead to the formation of a triazinone ring. The synthesis of 1,3,5-triazines often starts from cyanuric chloride, with sequential nucleophilic substitution. nih.govgoogle.com Hydrazinyl-substituted triazines have been investigated for their potential as antitumor agents. nih.gov
Substituent Effects on Reactivity and Electronic Properties
The reactivity of the this compound molecule and the electronic properties of its derivatives are significantly influenced by the nature and position of substituents on both the chromen-4-one core and the phenyl ring.
Electron-donating groups (EDGs) on the chromen-4-one ring system, such as hydroxyl or methoxy groups, increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs), like nitro or halogen groups, decrease the electron density, deactivating the ring towards electrophilic substitution but potentially activating it for nucleophilic aromatic substitution. nih.gov
Similarly, substituents on the phenyl ring of the hydrazinyl moiety can affect the nucleophilicity of the hydrazinyl group. EDGs on the phenyl ring increase the electron density on the nitrogen atoms, enhancing their nucleophilicity and reactivity in condensation and cyclization reactions. EWGs have the opposite effect, reducing the nucleophilicity of the hydrazinyl group. mdpi.com These substituent effects can be quantitatively described using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). nih.gov
Table 2: Predicted Substituent Effects on the Reactivity of this compound
| Substituent Position | Type of Substituent | Predicted Effect on Reactivity |
| Chromen-4-one Ring | Electron-Donating Group (e.g., -OH, -OCH3) | Increased rate of electrophilic substitution on the chromone (B188151) core. |
| Chromen-4-one Ring | Electron-Withdrawing Group (e.g., -NO2, -Cl) | Decreased rate of electrophilic substitution; potential for nucleophilic aromatic substitution. |
| Phenyl Ring (of hydrazinyl moiety) | Electron-Donating Group (e.g., -CH3, -OCH3) | Increased nucleophilicity of the hydrazinyl group, leading to faster hydrazone formation. |
| Phenyl Ring (of hydrazinyl moiety) | Electron-Withdrawing Group (e.g., -NO2, -CN) | Decreased nucleophilicity of the hydrazinyl group, leading to slower hydrazone formation. |
Nucleophilic and Electrophilic Substitution Reactions on the Chromen-4-one Core
The chromen-4-one core itself can undergo both nucleophilic and electrophilic substitution reactions, although the conditions required can be harsh.
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the chromen-4-one nucleus is susceptible to electrophilic attack, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the existing substituents on the ring. The pyrone ring is generally deactivated towards electrophilic attack. msu.educhemguide.co.uk The mechanism typically involves the formation of a positively charged intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. msu.edu
Nucleophilic Substitution: Nucleophilic substitution on the chromen-4-one core is less common and usually requires the presence of a good leaving group, such as a halogen, and strongly activating electron-withdrawing groups on the ring. researchgate.netccsenet.org For instance, a halogen atom at the 2- or 3-position could potentially be displaced by a strong nucleophile. The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) is a well-studied example of nucleophilic aromatic substitution. researchgate.net
Coordination Chemistry with Metal Ions and Chelating Properties
The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes. The carbonyl oxygen of the chromen-4-one, the nitrogen atoms of the hydrazinyl group, and any additional donor atoms from substituents can participate in chelation with metal ions.
The ability of hydrazones derived from this compound to act as chelating agents has been explored. nih.gov These ligands can form stable complexes with various transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). The coordination can occur through the azomethine nitrogen and the phenolic oxygen (if a hydroxyl group is present on the aldehyde/ketone precursor) or the chromone carbonyl oxygen.
The formation of these metal complexes can significantly alter the electronic and steric properties of the ligand, which can, in turn, influence their biological activity and potential applications in catalysis and materials science. The study of the coordination chemistry of these compounds provides insights into their potential as metallodrugs or as sensors for specific metal ions.
Advanced Applications and Future Research Directions
Development as Chemosensors and Fluorescent Probes
The structural framework of 2-(4-hydrazinylphenyl)chromen-4-one is exceptionally well-suited for the development of chemosensors and fluorescent probes. The chromone (B188151) core often serves as a fluorophore, while the hydrazinyl group can act as a versatile binding site for various analytes. The interaction of the hydrazinyl group with a target analyte can induce changes in the electronic properties of the entire molecule, leading to a detectable photophysical response, such as a change in fluorescence intensity ("turn-on" or "turn-off" sensing) or a shift in the emission wavelength.
Hydrazone-based fluorescent sensors, which can be readily formed from the hydrazinyl group, have been instrumental in the detection of toxic metal ions like Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, and Hg²⁺. nih.gov The sensing mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts non-radiative decay pathways, leading to a significant increase in fluorescence emission. nih.gov For instance, a hydrazone-based sensor demonstrated a "turn-on" fluorescence response for Zn²⁺ with a low limit of detection (LoD) of 95.0 nM. nih.gov Similarly, acylhydrazone-based fluorescent sensors have been developed for the sequential recognition of cations and anions. nih.gov
The chromone moiety itself is a well-known fluorophore. Derivatives of 3-hydroxychromone are particularly noted for their environmentally sensitive excited-state intramolecular proton transfer (ESIPT) properties, which can be exploited for sensing applications. nih.gov Given these precedents, this compound and its derivatives hold considerable promise for the design of highly selective and sensitive fluorescent probes for a range of analytes, including metal ions, anions, and biologically relevant small molecules.
Table 1: Examples of Hydrazone-Based Fluorescent Sensors and Their Performance
| Sensor Type | Target Analyte(s) | Sensing Mechanism | Limit of Detection (LoD) | Reference |
| Acylhydrazone-based | Al³⁺ and H₂PO₄⁻ | Sequential "turn-on" and "turn-off" fluorescence | 0.83 µM (Al³⁺), 1.7 µM (H₂PO₄⁻) | researchgate.net |
| Pyrimidine–hydrazone | Zn²⁺ | "Turn-on" fluorescence | 95.0 nM | nih.gov |
| Acylhydrazone | Th⁴⁺ and VO²⁺ | "Turn-on" (Th⁴⁺) and "turn-off" (VO²⁺) fluorescence | 7.19 nM (Th⁴⁺), 0.386 µM (VO²⁺) | nih.gov |
This table presents data for analogous hydrazone-based sensors to illustrate the potential of this compound.
Potential as Corrosion Inhibitors for Metallic Surfaces (Theoretical and Experimental Studies)
The presence of heteroatoms such as oxygen and nitrogen, along with the planar aromatic structure, makes this compound a strong candidate for application as a corrosion inhibitor, particularly for mild steel in acidic environments. Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The efficiency of this process is largely dependent on the electronic properties of the inhibitor molecule.
The chromone ring system and the phenyl group provide a large surface area for adsorption, while the oxygen and nitrogen atoms act as active centers for chemical and/or physical adsorption. The lone pair electrons on the nitrogen and oxygen atoms can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond. Furthermore, the π-electrons of the aromatic rings can also interact with the metal surface.
Theoretical studies, particularly using Density Functional Theory (DFT), have become a powerful tool for predicting the corrosion inhibition potential of organic molecules. gsconlinepress.com DFT calculations can provide insights into key parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment (μ). A higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower E_LUMO value suggests a greater ability to accept electrons from the metal. A small energy gap generally correlates with higher inhibition efficiency. gsconlinepress.com
Experimental and theoretical studies on related chromen-one derivatives have demonstrated their effectiveness as corrosion inhibitors. For example, two novel chromen-6-one derivatives, BBC-4-Cl and BBC-4-CH3, were found to be effective mixed-type corrosion inhibitors for mild steel in 1 M HCl, with inhibition efficiencies reaching 76% and 89%, respectively, at a concentration of 10⁻³ M. scienceopen.comscielo.br DFT studies on these compounds confirmed that their inhibitory properties are linked to their geometric and chemical reactivity. scielo.br Similarly, a study on (E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)phenol, which also contains a hydrazinylphenol group, highlighted the role of nitrogen and oxygen as active sites for adsorption and the formation of a protective layer. ijcsi.pro
Table 2: Theoretical and Experimental Data for Analogous Corrosion Inhibitors
| Inhibitor | Metal/Medium | Inhibition Efficiency (%) | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Reference |
| BBC-4-CH3 | Mild Steel / 1M HCl | 89 | - | - | - | scienceopen.comscielo.br |
| BBC-4-Cl | Mild Steel / 1M HCl | 76 | - | - | - | scienceopen.comscielo.br |
| 2-phenyl-1,4-dihydroquinoxaline | Carbon Steel / 1.0 M HCl | 89 | - | - | - | jmaterenvironsci.com |
| 2-((phenylamino)methyl)phenol derivative | Mild Steel / 1 M HCl | 92.56 | - | - | - | nih.gov |
This table showcases the performance of similar heterocyclic compounds as corrosion inhibitors, suggesting the potential of this compound.
Integration into Polymeric and Hybrid Functional Materials
The functional groups present in this compound, namely the chromone core and the reactive hydrazinyl group, offer opportunities for its integration into polymeric and hybrid functional materials. This can be achieved through either covalent incorporation into a polymer backbone or by non-covalent dispersion into a polymer matrix.
The hydrazinyl group is particularly useful for covalent modification. It can react with aldehydes and ketones to form stable hydrazone linkages, a reaction that is widely used in polymer chemistry and materials science for creating functional polymers and cross-linked networks. This allows for the straightforward incorporation of the chromone unit as a pendant group on a polymer chain. The resulting materials could possess the photophysical properties of the chromone, making them suitable for applications such as fluorescent polymers, optical sensors, or photo-responsive materials.
Furthermore, the chromone scaffold itself can be modified to introduce polymerizable groups, such as vinyl or acrylate (B77674) moieties, enabling its use as a monomer in polymerization reactions. The synthesis of chromone-containing hybrid analogs is an active area of research, with applications in medicinal chemistry and materials science. nih.govresearchgate.net The molecular hybridization approach, which combines the pharmacophoric features of two or more bioactive compounds, can be extended to create hybrid materials with unique properties. nih.gov
The development of chromone-based hybrid scaffolds through cascade cycloaddition reactions has also been reported, leading to complex molecular architectures with potential applications in catalysis and materials science. researchgate.net By leveraging these synthetic strategies, this compound can serve as a versatile building block for the creation of a new generation of functional polymers and hybrid materials with tailored optical, electronic, and biological properties.
Strategies for Modulating Biological Performance through Formulation (e.g., Nanocapsule Encapsulation for Enhanced Efficacy in In Vitro Models)
While the intrinsic biological activity of this compound is yet to be fully elucidated, the chromone scaffold is present in many compounds with a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. nih.govnih.govacs.org However, the therapeutic potential of many promising compounds is often limited by poor solubility, low bioavailability, and off-target toxicity. Formulation strategies, particularly nanoencapsulation, can address these challenges and enhance the efficacy of the compound in in vitro and in vivo models. nih.gov
Nanoencapsulation involves the entrapment of a therapeutic agent within a nanocarrier, such as a liposome, polymeric nanoparticle, or nanoemulsion. This approach offers several advantages:
Improved Solubility: Encapsulating a hydrophobic compound like a chromone derivative within a nanocarrier can improve its dispersion in aqueous media, which is crucial for biological testing and potential clinical applications.
Enhanced Stability: The nanocarrier can protect the encapsulated compound from degradation in the biological environment, increasing its half-life and therapeutic window.
Controlled Release: The release of the encapsulated compound can be tailored to be slow and sustained, maintaining a therapeutic concentration over a longer period and reducing the need for frequent administration.
Targeted Delivery: The surface of the nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, to direct the encapsulated drug to specific cells or tissues, thereby increasing its efficacy and reducing side effects.
A study on the nanoencapsulation of a chromone derivative in a nanoemulsion for photoprotective applications demonstrated high droplet size homogeneity and excellent stability. scielo.brscielo.br Another study on the nanoencapsulation of edaravone, a drug used for amyotrophic lateral sclerosis, showed that polymeric and hybrid nanoparticles provided good stability over 80 days of storage. mdpi.com These examples highlight the feasibility and benefits of applying nano-formulation strategies to chromone derivatives like this compound to enhance their biological performance.
Table 3: Characteristics of Nano-formulations for Chromone Derivatives and Related Compounds
| Compound | Nano-formulation | Key Findings | Reference |
| Chromone derivative | Nanoemulsion | High SPF value, no cytotoxicity, excellent stability | scielo.brscielo.br |
| Edaravone | Polymeric and hybrid nanoparticles | Good stability over 80 days of storage | mdpi.com |
This table provides examples of successful nano-formulations for chromone-based and other relevant compounds, indicating the potential for this compound.
Outlook on Computational Drug Design and Experimental Validation for Novel Analogues
Computational drug design has become an indispensable tool in the discovery and development of new therapeutic agents. nih.govnih.govmdpi.com For a scaffold like this compound, computational methods can be employed to design novel analogues with improved biological activity, selectivity, and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to establish a mathematical relationship between the structural features of a series of chromone analogues and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Molecular docking simulations can predict the binding mode and affinity of novel analogues to a specific biological target, such as an enzyme or a receptor. mdpi.comnih.gov This provides valuable insights into the key interactions that govern molecular recognition and can guide the design of more potent and selective inhibitors. For example, molecular docking studies have been used to investigate the anti-inflammatory activity of novel chromone derivatives as COX2 inhibitors. nih.gov
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of a ligand-protein complex over time, providing a more realistic picture of the binding process and the stability of the complex. acs.org This can help to refine the binding mode predicted by molecular docking and provide further confidence in the designed analogues.
The design of novel analogues of this compound could focus on several strategies:
Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the molecule and influence its biological activity.
Modification of the hydrazinyl group: The hydrazinyl group can be converted to various hydrazones, acylhydrazones, or other derivatives to explore different binding interactions with biological targets.
Substitution on the chromone ring: Modifying the chromone ring at various positions can also lead to analogues with improved properties.
The computational predictions for these novel analogues would then require experimental validation . This involves the chemical synthesis of the designed compounds followed by in vitro and in vivo biological testing to confirm their activity and assess their therapeutic potential. mdpi.com This iterative cycle of computational design and experimental validation is a powerful strategy for accelerating the discovery of new drug candidates based on the this compound scaffold.
Q & A
Q. What are common synthetic routes for 2-(4-Hydrazinylphenyl)chromen-4-one?
The compound is typically synthesized via a multi-step process. A general approach involves:
- Claisen-Schmidt condensation : Reacting 2-hydroxyacetophenone with a substituted benzaldehyde to form a chalcone intermediate.
- Cyclization : Treating the chalcone with hydrogen peroxide (H₂O₂) in an alkaline medium (e.g., NaOH/ethanol) to yield the chromen-4-one core .
- Hydrazine functionalization : Introducing the hydrazinyl group via nucleophilic substitution or condensation reactions, often using hydrazine hydrate in polar aprotic solvents like DMF . Reaction conditions (e.g., solvent, temperature, and catalyst) significantly influence yield and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the chromen-4-one scaffold and hydrazinylphenyl substitution pattern. For example, the 2-H proton in chromen-4-one appears as a doublet near δ 5.46 ppm .
- IR spectroscopy : Detecting carbonyl (C=O) stretching vibrations at ~1680 cm⁻¹ and hydroxyl (O–H) bands for hydrazine derivatives .
- X-ray crystallography : Resolving crystal packing and bond angles, often using SHELX software for refinement .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in chromen-4-one derivatives?
X-ray diffraction provides atomic-level resolution of bond lengths, angles, and torsion angles. For example:
- The triclinic crystal system (space group P1) observed in 3-(4-methylphenyl)-4H-chromen-4-one confirms non-planar geometry due to steric hindrance from substituents .
- SHELX refinement tools (e.g., SHELXL) are critical for handling high-resolution data, especially for hydrogen-bonding networks involving the hydrazinyl group .
Q. What strategies address contradictory spectral data during structural elucidation?
- Cross-validation : Compare NMR assignments with X-ray-derived torsion angles to confirm substituent positions .
- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled hydrazine to distinguish overlapping signals in crowded spectra .
- DFT calculations : Predict theoretical NMR/IR spectra and benchmark against experimental data to resolve discrepancies .
Q. How can docking studies predict the biological activity of this compound?
- Ligand preparation : Optimize the 3D structure using crystallographic coordinates (e.g., CCDC 2088523) to ensure accurate protonation states .
- Target selection : Prioritize enzymes like DNA-dependent protein kinases (DNA-PK) or antimicrobial targets (e.g., bacterial topoisomerases) based on structural analogs (e.g., NU7026) .
- Scoring metrics : Use AutoDock Vina or Schrödinger Glide to evaluate binding affinities, focusing on hydrogen bonds between the hydrazinyl group and catalytic residues .
Q. What methodologies improve solubility for in vitro bioassays?
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability while enhancing solubility .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or glycosyl) via Mannich reactions or propargylation .
- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers to enhance bioavailability in antimicrobial assays .
Q. How do substituents on the phenyl ring influence biological activity?
- Electron-withdrawing groups (e.g., –F) : Enhance antimicrobial activity by increasing membrane permeability, as seen in 2-(4-fluorophenyl) analogs .
- Hydroxyl groups : Improve antioxidant capacity via radical scavenging, but may reduce stability due to oxidation susceptibility . Structure-activity relationship (SAR) studies comparing analogs (e.g., 4-methyl vs. 4-chloro derivatives) are critical for optimization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
